![molecular formula C25H26N4O4S B2593137 N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-86-3](/img/no-structure.png)

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

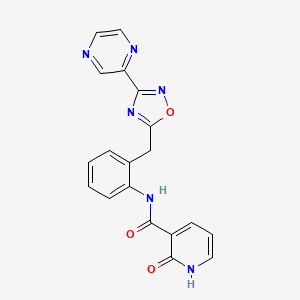

The compound is a complex organic molecule that contains an indole moiety and a quinazolinone moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinazolinone is a heterocyclic compound with a two-ring structure which consists of a benzene ring fused to a quinazoline ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the indole and quinazolinone moieties), amide linkages, and possibly a sulfanyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and quinazolinone moieties, as well as any functional groups present. For example, the indole moiety might undergo electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence and location of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .科学的研究の応用

Synthetic Pathways

Research has explored various synthetic pathways for compounds structurally related to N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. One study focused on synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6.H-[1,3]-oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates, revealing intricate reactions and intermediate formations (Chern et al., 1988). Additionally, the synthesis of quino[1,2‐c]quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids indicates a potential pharmaceutical application for structurally related compounds (Phillips & Castle, 1980).

Structural Investigations

Another study synthesized indolo[2,1-b]quinazolin-6,12-dione derivatives, investigating the isomerism and in silico bioavailability, showcasing the compound's potential in pharmaceutical development, particularly as anti-inflammatory drugs (Kovrizhina et al., 2022).

Biological Activities

Antibacterial and Antifungal Properties

A series of quinazolinone derivatives were synthesized, demonstrating significant antibacterial and antifungal activities, hinting at the potential utility of structurally related compounds in treating infections (El-Shenawy, 2017). Another study synthesized indolylthiadiazole and quinazolinonylthiadiazole derivatives, screening them for antibacterial activity, with some compounds showing potent effects (Singh et al., 2010).

Antitumor Potential

Research on quinazoline derivatives revealed that some synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity, suggesting the potential of N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide in cancer treatment (Markosyan et al., 2015). Another study developed a synthetic procedure for butanamides with a moderate antitumor activity against malignant tumor cells, indicating the relevance of structural analogs in cancer research (Horishny & Matiychuk, 2020).

Anticancer Research

Compounds structurally related to the queried chemical have been synthesized and evaluated for anticancer activity, demonstrating moderate to high activity against the MCF-7 human breast carcinoma cell line, highlighting the potential utility of such compounds in cancer therapy (Abdelhamid et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid, followed by the addition of a hexanoyl chloride group to the resulting product. The final step involves the amidation of the resulting compound with hexanoyl chloride to form the desired product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethanamine with 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of hexanoyl chloride to the intermediate product in the presence of a base such as triethylamine (TEA) to form the corresponding hexanoyl amide intermediate.", "Step 3: Amidation of the hexanoyl amide intermediate with hexanoyl chloride in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product, N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |

CAS番号 |

688053-86-3 |

製品名 |

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |

分子式 |

C25H26N4O4S |

分子量 |

478.57 |

IUPAC名 |

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |

InChI |

InChI=1S/C25H26N4O4S/c30-23(26-10-9-16-14-27-19-7-4-3-6-17(16)19)8-2-1-5-11-29-24(31)18-12-21-22(33-15-32-21)13-20(18)28-25(29)34/h3-4,6-7,12-14,27H,1-2,5,8-11,15H2,(H,26,30)(H,28,34) |

InChIキー |

BEYBFOGNHICPSX-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)

![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)

![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)

![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)

![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)